3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride
Overview
Description
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Mechanism of Action
Target of Action
Imidazole derivatives, a core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π–π interactions . For instance, one study showed that an imidazo[4,5-b]pyridine derivative formed a π–π bond with Pro87 and an extra H-bond with Arg144 .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then subjected to alkylation reactions under phase transfer catalysis conditions to introduce the piperidinyl and methyl groups . The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine ring or the piperidinyl group.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazo[4,5-b]pyridines.
Scientific Research Applications
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: An intermediate in the synthesis of the target compound.
1-(1H-Imidazole-1-carbonyl)piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Another imidazo[4,5-b]pyridine derivative with similar structural features.
Uniqueness
3-Methyl-2-piperidin-4-yl-3H-imidazo[4,5-b]pyridinehydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidinyl group and a methyl group on the imidazo[4,5-b]pyridine core makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-methyl-2-piperidin-4-ylimidazo[4,5-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-16-11(9-4-7-13-8-5-9)15-10-3-2-6-14-12(10)16;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFXDZIUUKKOPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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